molecular formula C19H25N3O2 B3944411 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B3944411
M. Wt: 327.4 g/mol
InChI Key: XGWPXXNQWMMZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic core and the piperazine ring. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Attachment of the piperazine ring: The bicyclic core is then functionalized to introduce a reactive group that can undergo nucleophilic substitution with piperazine.

    Introduction of the nitrobenzyl group: The final step involves the alkylation of the piperazine nitrogen with 4-nitrobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrogenation: The double bond in the bicyclic core can be hydrogenated to yield a saturated bicyclic system.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.

Major Products

    Reduction of the nitro group: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-aminobenzyl)piperazine.

    Substitution of the benzyl group: Various substituted benzyl derivatives depending on the nucleophile used.

    Hydrogenation of the bicyclic core: 1-(bicyclo[2.2.1]heptan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine.

Scientific Research Applications

1-(bicyclo[22

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique bicyclic structure can be exploited in the design of novel polymers and materials with specific mechanical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic core and piperazine ring can provide specific binding interactions with biological targets, while the nitrobenzyl group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-benzylpiperazine: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzyl)piperazine: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and reactivity.

Uniqueness

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of the nitro group, which can undergo specific redox reactions and provide distinct electronic properties. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-22(24)19-5-2-15(3-6-19)13-20-7-9-21(10-8-20)14-18-12-16-1-4-17(18)11-16/h1-6,16-18H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWPXXNQWMMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.